beta-L-glucose pentaacetate

Descripción general

Descripción

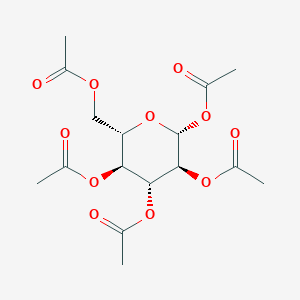

β-L-Glucose pentaacetate (CAS: 604-69-3) is an ester derivative of L-glucose in which all five hydroxyl groups are acetylated. Unlike its D-glucose counterparts, this compound features an L-configuration, resulting in distinct stereochemical and biological properties. It is synthesized via acetylation of L-glucose using acetic anhydride under acidic or basic conditions, yielding a stable, crystalline compound soluble in organic solvents like chloroform and methanol .

β-L-Glucose pentaacetate has garnered attention for its insulinotropic activity, stimulating insulin secretion in pancreatic β-cells independently of metabolic pathways. This property positions it as a candidate for diabetes research, particularly in modulating insulin release in non-insulin-dependent diabetes mellitus (NIDDM) .

Métodos De Preparación

Mechanochemical Synthesis via Ball Milling

Mechanochemical methods have emerged as efficient pathways for synthesizing beta-L-glucose pentaacetate. A representative protocol involves the use of a ball mill to facilitate acetylation under cryogenic conditions .

Reaction Conditions and Procedure

In this method, 100 g of anhydrous glucose and 30 g of sodium acetate (serving as both catalyst and grinding aid) are combined in a ball mill tank. 1 L of acetic anhydride is added in six batches at -15°C , followed by milling at 200 rpm for 20 minutes . Post-reaction, the mixture is quenched with 5 L of water , stirred for 10 minutes, and washed with excess sodium acetate to remove residual acetic anhydride and acetic acid. Filtration and drying yield this compound with 95.4% purity (HPLC) and 95.4% yield .

Key Parameters:

-

Temperature : Reactions conducted between -15°C and 40°C demonstrate that lower temperatures favor beta-anomer formation. At -15°C , beta-selectivity exceeds 95%, whereas temperatures above 20°C promote alpha-anomer dominance .

-

Catalyst Role : Sodium acetate enhances reaction kinetics by activating acetic anhydride while preventing glucose degradation.

Classical Acetylation with Alkali Catalysts

The traditional approach employs alkali catalysts in a reflux system, adapted for both D- and L-glucose derivatives .

Optimized Protocol for Beta-L-Form

A patent (CN101412739A) outlines a scalable method using sodium acetate or potassium acetate as catalysts .

Steps:

-

Reaction Phase :

-

Workup and Refining :

Advantages:

-

Catalyst Recycling : Sodium acetate is recoverable from the aqueous phase, reducing costs.

-

Solvent Efficiency : Toluene and isopropanol/water mixtures enable high-purity recovery with minimal waste .

Stereoselective Synthesis Using Lewis Acids

Lewis acid-mediated acetylation offers an alternative route, leveraging catalysts like stannic chloride (SnCl4) to enhance beta-selectivity .

Reaction Mechanism

In a seminal study, beta-D-glucose pentaacetate was synthesized by reacting glucose pentaacetate with phenol in boiling benzene containing SnCl4 , yielding phenyl tetraacetyl-beta-D-glucopyranoside at 40% yield . While this method targets D-glucose derivatives, substituting L-glucose as the starting material could theoretically produce the L-isomer.

Critical Observations:

-

Solvent Choice : Benzene facilitates anhydrous conditions, critical for preventing hydrolysis.

-

Temperature Sensitivity : Reactions at 40°C achieve optimal kinetics without side product formation .

Comparative Analysis of Preparation Methods

The table below summarizes key parameters across methodologies:

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Ball Milling | Sodium acetate | -15 | 0.33 | 95.4 | 95.4 |

| Alkali Catalysis | Sodium acetate | 105 | 4 | 74.8 | 99.0 |

| Lewis Acid | SnCl4 | 40 | 3 | 40 | N/A |

Insights:

Análisis De Reacciones Químicas

Hydrolysis Reactions

Reagents/Conditions :

| Product | Yield (%) | Key Observations |

|---|---|---|

| β-L-glucose | 85–92 | Complete deacetylation in 2–4 h |

| Acetic acid | 95–98 | Byproduct recoverable via distillation |

Mechanism : Acid- or base-catalyzed nucleophilic attack at carbonyl carbons, proceeding through tetrahedral intermediates .

Koenigs-Knorr Glycosylation

Reaction Pathway :

-

Bromination : Reacts with HBr to form β-L-glucopyranosyl bromide .

-

Nucleophilic substitution : Silver oxide (Ag₂O) mediates alcohol addition.

-

Deprotection : Hydrolysis of remaining acetyl groups yields β-glycosides .

| Step | Key Parameters | Outcome |

|---|---|---|

| Bromination | HBr (excess), 0–5°C, 1 h | 89% β-L-glucopyranosyl bromide |

| Alcohol addition | ROH (1.5 eq), Ag₂O, CH₂Cl₂, 25°C | 76–84% glycoside formation |

Stereochemical Control : Adjacent C2-acetate participates via neighboring-group effect, stabilizing the oxonium ion intermediate to favor β-glycoside formation .

Catalytic Rearrangement

Catalysts :

-

Titanium tetrachloride (TiCl₄) : Faster β→α rearrangement but forms chlorinated byproducts

-

Imidazole : Promotes solid-state anomerization with 95.4% β→α conversion

| Catalyst | Temp (°C) | Time (h) | α:β Ratio | Notes |

|---|---|---|---|---|

| SnCl₄ | 40 | 24 | 9:1 | Forms stable α-anomer |

| TiCl₄ | 40 | 3 | 8:2 | Generates Ti-OAc complexes |

| Imidazole | 25 | 1 | 95:5 | Solvent-free, high efficiency |

Mechanism :

-

C1-OAc bond cleavage : Forms resonance-stabilized carbonium ion .

-

Acetate recombination : Stereochemical inversion yields α-anomer .

Oxidation and Reduction

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄ (aq, acidic) | β-L-glucaric acid | 68 |

| Reduction | NaBH₄ (EtOH, 0°C) | β-L-glucitol pentaacetate | 72 |

Key Limitation : Over-oxidation leads to side products (e.g., glyoxylic acid) at elevated temperatures.

Comparative Stability of Anomers

| Property | β-Anomer | α-Anomer |

|---|---|---|

| Hydrolysis rate (1 M HCl) | t₁/₂ = 15 min | t₁/₂ = 120 min |

| Thermal stability (ΔH) | +18.2 kJ/mol | +22.7 kJ/mol |

| SnCl₄ reactivity | Rapid dissociation | No reaction |

Structural Basis : α-anomer’s axial C1-OAc group enhances steric protection against nucleophiles .

Mechanistic Insights from Isotopic Studies

Aplicaciones Científicas De Investigación

Insulin Secretion and Metabolic Studies

One of the most significant applications of beta-L-glucose pentaacetate is its role in stimulating insulin secretion from pancreatic islets. Research has demonstrated that this compound can induce insulin release through mechanisms that do not rely on its nutritional value but rather on a direct interaction with specific receptors in pancreatic beta cells.

Case Study Findings

A notable study published in American Journal of Physiology - Endocrinology and Metabolism detailed the effects of this compound on various metabolic indicators within pancreatic islets. The findings revealed significant alterations in adenylate cyclase activity and cAMP production, indicating a complex interaction with cellular signaling pathways .

Synthetic Chemistry Applications

This compound also serves as an important reagent in synthetic organic chemistry. Its derivatives are utilized for various transformations and reactions, including:

- Anomerization Studies : Recent research has highlighted the use of this compound in studying anomerization processes, where it undergoes structural rearrangements under specific conditions (e.g., imidazole-promoted reactions) .

- Synthesis of Glycosides : The compound can be employed as a glycosyl donor in the synthesis of glycosides, which are crucial for developing pharmaceuticals and biochemicals.

Comparative Studies with Other Sugars

Research has compared the effects of this compound with other sugar derivatives, such as alpha-D-glucose pentaacetate. These studies have shown that both anomers exhibit insulinotropic properties, although their mechanisms may differ .

| Compound | Insulinotropic Activity | Mechanism of Action |

|---|---|---|

| This compound | High | Direct receptor interaction, membrane depolarization |

| Alpha-D-Glucose Pentaacetate | Moderate | Potentially different receptor pathways |

Mecanismo De Acción

The mechanism of action of beta-L-glucose pentaacetate involves its interaction with specific receptors or enzymes. For instance, its insulinotropic action is attributed to its direct interaction with a receptor that leads to plasma membrane depolarization, induction of electrical activity, and an increase in cytosolic calcium ion concentration. This process is similar to the identification of bitter compounds by taste buds . The compound’s ability to stabilize the amorphous phase of drugs is due to its hydrogen bond acceptor sites, which create an extended hydrogen bond network .

Comparación Con Compuestos Similares

Structural and Functional Comparison

The table below summarizes key structural and functional differences between β-L-glucose pentaacetate and related monosaccharide esters:

Actividad Biológica

Beta-L-glucose pentaacetate is an ester derivative of glucose that has garnered attention for its biological activity, particularly in the context of insulin secretion and metabolic modulation. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of five acetyl groups attached to the glucose molecule. This modification enhances its lipophilicity and may influence its interaction with biological membranes and receptors.

Insulinotropic Action

Mechanism of Action:

Research indicates that this compound stimulates insulin release from pancreatic islets through a mechanism that does not rely on its catabolism. Instead, it appears to interact directly with an unidentified receptor, leading to:

- Plasma membrane depolarization

- Increased intracellular calcium concentration

- Enhanced electrical activity in pancreatic beta cells .

Experimental Evidence:

- A study demonstrated that this compound decreases potassium ion conductance in pancreatic beta cells, which contributes to membrane depolarization and subsequent insulin secretion .

- The compound has been shown to provoke bioelectrical activity in isolated islet cells and induce oscillations in cytosolic calcium levels, further supporting its role as an insulin secretagogue .

Comparative Biological Effects

To understand the relative potency of this compound, it is beneficial to compare it with other glucose derivatives. Below is a summary table highlighting key findings from various studies:

Case Studies

Clinical Implications:

The insulinotropic properties of this compound suggest potential applications in managing conditions like non-insulin-dependent diabetes mellitus (NIDDM). Studies propose that this compound could serve as a novel therapeutic agent due to its unique mechanism of action, which may bypass some limitations associated with traditional glucose-lowering medications .

Research Findings:

- In vitro studies have shown that this compound can enhance insulin release even in the presence of other competing substrates, indicating its potential utility in complex metabolic environments .

- Further investigations into the specific receptor interactions and downstream signaling pathways are needed to elucidate the full therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What methods are recommended for synthesizing beta-L-glucose pentaacetate with high anomeric purity?

this compound can be synthesized via acetylation of L-glucose using acetic anhydride and a catalyst (e.g., sodium acetate). Recrystallization from methanol or chloroform is critical for isolating the β-anomer. However, synthetic yields may vary due to competing α-anomer formation. For optimization, consider adjusting reaction temperatures (e.g., 100°C) and using Lewis acids like BF₃·OEt₂ to favor β-configuration .

Q. How can researchers determine the anomeric ratio (α/β) of glucose pentaacetate derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The anomeric proton (C-1) signals differ: β-L-glucose pentaacetate resonates at ~5.72 ppm, while α-anomers appear at ~6.33 ppm. Gas chromatography-mass spectrometry (GC-MS) with derivatives like aldonitrile pentaacetate or permethylated glucose can also resolve isotopomers and anomers .

Q. Which analytical techniques are suitable for assessing purity and structural integrity?

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are widely used for purity checks. Infrared (IR) spectroscopy confirms acetyl group presence (~1740 cm⁻¹ for C=O), while specific rotation ([α]D) validates stereochemical integrity (e.g., +4.8° for β-D-glucose pentaacetate in chloroform) .

Advanced Research Questions

Q. How does this compound exert insulinotropic effects compared to its D-isomers?

this compound enhances NAD(P)H fluorescence in pancreatic B-cells, suggesting metabolic activation via intracellular hydrolysis to free glucose. Unlike β-D-glucose pentaacetate, the L-form shows delayed insulin secretion (45-minute latency) and synergizes with L-leucine. This contrasts with α-D-glucose pentaacetate, which rapidly stimulates insulin release in both B and non-B cells, indicating divergent transport or hydrolysis kinetics .

Q. What experimental designs address contradictions in metabolic response data across cell models?

Discrepancies in insulinotropic activity (e.g., β-L vs. β-D anomers) may arise from cell-specific esterase activity or transporter expression. Use isotopic tracers (e.g., ¹³C-labeled esters) to track hydrolysis rates and compare outcomes in purified islet cells vs. heterogeneous cultures. Pair functional assays (e.g., insulin ELISA) with metabolic flux analysis to decouple signaling from fuel-driven effects .

Q. Can this compound serve as a glycosyl donor in stereoselective synthesis?

Unlike β-D-glucose pentaacetate, which undergoes efficient glycosylation via neighboring group participation, the L-form is less reactive. For thioglycoside synthesis, replace the anomeric acetyl group with a thiol using Lawesson’s reagent. However, β-L-thioglycosides may require tailored Lewis acids (e.g., FeCl₃) to improve yields .

Q. How do researchers resolve challenges in synthesizing thioglycosides from glucose pentaacetates?

Key issues include low yields due to competing byproducts (e.g., disulfide formation). Optimize thiol:ester ratios (≥1.5:1) and use molecular sieves to scavenge water. For radical-based conjugation (e.g., cyclohexene addition), ensure strict anaerobic conditions and fresh reagents to prevent oxidation .

Q. Methodological Considerations

Q. What strategies mitigate solubility limitations of this compound in aqueous assays?

Pre-dissolve the compound in organic solvents (e.g., DMSO or chloroform) and dilute into buffer systems containing cyclodextrins or surfactants (e.g., Tween-80) to maintain stability. For in vivo studies, use nanoemulsion formulations to enhance bioavailability .

Q. How are computational models used to predict this compound interactions with biological targets?

Molecular docking studies with glucose transporters (GLUTs) and esterases can identify binding motifs. Compare docking scores with experimental uptake data (e.g., using fluorescent analogs) to validate predictions. Density functional theory (DFT) calculations further elucidate hydrolysis energetics .

Q. Data Interpretation and Reproducibility

Q. Why do some studies report conflicting toxicity profiles for glucose pentaacetates?

Variations in cell lines, exposure durations, and ester purity contribute to discrepancies. Standardize protocols using ≥95% pure anomers (verified by HPLC/NMR) and include acetate controls to distinguish ester-specific effects from acetic acid byproducts .

Propiedades

IUPAC Name |

[(2S,3S,4R,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-QMHWVQJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.